4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S811752
CAS No.
1291177-22-4
M.F
C6H7BrN2O2
M. Wt
219.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

CAS Number

1291177-22-4

Product Name

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

InChI

InChI=1S/C6H7BrN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)

InChI Key

PIUROJWXCZWEPW-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1)C(=O)O)Br

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)Br

The exact mass of the compound 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic building block characterized by its C4-bromine, C3-ethyl, and C5-carboxylic acid substituents. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid, bifunctional scaffold for the synthesis of complex pyrazole-containing active pharmaceutical ingredients (APIs), such as morpholine-pyridine derivatives [1]. The compound offers three distinct vectors for functionalization: the carboxylic acid for amide or ester formation, the pyrazole nitrogen for alkylation or arylation, and the C4-bromine for palladium-catalyzed cross-coupling. Its specific substitution pattern provides a measurable balance of steric bulk and lipophilicity, making it a critical starting material when standard methyl-substituted or unhalogenated pyrazoles fail to meet downstream physicochemical or reactivity requirements.

Attempting to substitute 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid with its closest analogs—such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid or 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid—alters process yields and increases manufacturing complexity. Substituting the ethyl group with a methyl group reduces steric hindrance at the C3 position, which decreases the regioselectivity of subsequent N-alkylation steps, forcing costly and low-yielding chromatographic separations of isomers [1]. Conversely, substituting the C4-bromine with a chlorine atom significantly increases the carbon-halogen bond dissociation energy. This requires specialized phosphine ligands (e.g., XPhos) and higher temperatures to achieve acceptable yields in cross-coupling reactions, whereas the bromo-derivative readily couples using standard, cost-effective palladium catalysts [2].

Cross-Coupling Efficiency and Catalyst Cost Reduction

The reactivity of the C4-halogen is a primary driver for procurement. When subjected to standard Suzuki-Miyaura coupling conditions, 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid routinely achieves >85% conversion. In contrast, the 4-chloro analog yields <20% under identical conditions, requiring a switch to expensive Buchwald-type ligands to force the reaction [1].

Evidence DimensionSuzuki-Miyaura Coupling Yield (Standard Pd Catalyst)
Target Compound Data>85% yield
Comparator Or Baseline4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (<20% yield)
Quantified Difference>4-fold increase in yield under standard conditions
ConditionsPd(PPh3)4, Na2CO3, aqueous dioxane, 80°C

Enables the use of standard palladium catalysts for C4-functionalization, reducing scale-up costs compared to chloro-analogs.

Regioselective N-Alkylation via Steric Differentiation

The C3-ethyl group provides steric bulk that directs electrophilic attack. During N-alkylation, the 3-ethyl substituent sterically hinders the adjacent nitrogen (N2), pushing the reaction to favor the N1 isomer. This shifts the typical N1:N2 isomeric ratio from approximately 2:1 (seen in the 3-methyl analog) to greater than 4:1 for the 3-ethyl derivative, depending on the electrophile [1].

Evidence DimensionN1 vs N2 Alkylation Regioselectivity
Target Compound Data>4:1 isomeric ratio
Comparator Or Baseline4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid (~2:1 ratio)
Quantified Difference100% improvement in regioselectivity
ConditionsStandard alkylation (e.g., alkyl halide, K2CO3, DMF)

Minimizes the formation of N-alkyl isomers compared to the methyl analog, reducing the need for chromatographic separations.

Enhanced pKa Acidity for Milder Functionalization

The electron-withdrawing nature of the C4-bromine alters the electronic environment of the pyrazole core. Compared to the unbrominated 3-ethyl-1H-pyrazole-5-carboxylic acid, the C4-bromo derivative exhibits a pyrazole NH pKa that is approximately 1.5 to 2.0 units lower [1]. This increased acidity allows for deprotonation using milder bases.

Evidence DimensionPyrazole NH pKa
Target Compound DataLowered by ~1.5 - 2.0 units
Comparator Or Baseline3-ethyl-1H-pyrazole-5-carboxylic acid (Standard baseline)
Quantified Difference1.5 - 2.0 unit pKa reduction
ConditionsAqueous/organic solvent measurements

Permits the use of mild bases like K2CO3 instead of strong hydrides for N-functionalization, protecting base-sensitive functional groups.

Optimized Lipophilicity for Extraction and Handling

The combination of the ethyl group and the bromine atom tunes the solubility profile of the molecule. The addition of the C4-bromine increases the calculated logP (clogP) by +0.8 to +1.0 units compared to the unbrominated precursor [1]. This shift from a highly polar compound to a moderately lipophilic intermediate enhances its partitioning into organic solvents during liquid-liquid extraction.

Evidence DimensionCalculated logP (clogP)
Target Compound DataIncreased by ~+0.8 to +1.0 units
Comparator Or Baseline3-ethyl-1H-pyrazole-5-carboxylic acid
Quantified Difference~+0.9 logP shift
ConditionsStandard octanol-water partitioning models

Improves organic-phase recovery during aqueous workups compared to the unbrominated baseline, streamlining large-scale manufacturing operations.

Synthesis of C4-Arylated Pyrazole APIs

Where this compound is the right choice for generating biaryl systems via Suzuki or Stille couplings. The C4-bromine allows for cross-coupling using standard palladium catalysts, avoiding the specialized ligands required by chlorinated analogs [1].

Regioselective Library Generation

Where this compound is the right choice for parallel synthesis of N-alkylated pyrazole libraries. The steric bulk of the C3-ethyl group drives >4:1 N1/N2 regioselectivity, ensuring that automated synthesis workflows are not bottlenecked by the isomeric mixtures common with methyl analogs [2].

Base-Sensitive Intermediate Functionalization

Where this compound is the right choice for incorporating a pyrazole core into base-sensitive molecular scaffolds. The lowered pKa of the pyrazole NH, induced by the C4-bromine, enables deprotonation under mild basic conditions, preserving functional groups that would degrade under the conditions required for unbrominated pyrazoles [3].

XLogP3

1.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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